

# In-Depth Technical Guide: 1-Bromo-3,3-dimethyl-butan-2-ol

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## Compound of Interest

Compound Name: 1-Bromo-3,3-dimethyl-butan-2-ol

Cat. No.: B039165

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Bromo-3,3-dimethyl-butan-2-ol**, including its synonyms, chemical and physical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic pathway. This document is intended to be a valuable resource for professionals in research and development.

## Synonyms and Identifiers

**1-Bromo-3,3-dimethyl-butan-2-ol** is known by several names and has been assigned various identifiers in chemical databases. Proper identification is crucial for accurate sourcing and regulatory compliance.

Identifier Type	Value
IUPAC Name	1-Bromo-3,3-dimethylbutan-2-ol[1]
Synonym	1-Bromo-3,3-dimethyl-2-butanol[1][2][3]
	2-Butanol, 1-bromo-3,3-dimethyl-[3]
CAS Number	1438-13-7[1]
	117658-14-7[1]
Molecular Formula	C <sub>6</sub> H <sub>13</sub> BrO[1][2][3]

## Quantitative Data

The physical and chemical properties of **1-Bromo-3,3-dimethyl-butan-2-ol** are summarized in the table below. These properties are essential for designing experimental conditions and for the purification of the compound.

Property	Value	Source
Molecular Weight	181.07 g/mol	<a href="#">[1]</a>
Boiling Point	192.436 °C at 760 mmHg	ChemSrc
Density	1.306 g/cm <sup>3</sup>	ChemSrc
Melting Point	Not available	
Appearance	Colorless to pale yellow liquid	<a href="#">[3]</a>
Solubility	Soluble in organic solvents, limited solubility in water	<a href="#">[3]</a>

## Experimental Protocol: Synthesis of 1-Bromo-3,3-dimethyl-butan-2-ol

The synthesis of **1-Bromo-3,3-dimethyl-butan-2-ol** can be achieved through the bromination of its corresponding alcohol, 3,3-dimethyl-2-butanol. A common and effective method involves the use of a hydrobromic acid precursor, generated in situ from sodium bromide and a strong acid.

Materials:

- 3,3-dimethyl-2-butanol
- Sodium bromide (NaBr)
- Concentrated sulfuric acid (H<sub>2</sub>SO<sub>4</sub>)
- Ice

- Diethyl ether
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

#### Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3,3-dimethyl-2-butanol and sodium bromide.
- **Acid Addition:** Cool the flask in an ice bath and slowly add concentrated sulfuric acid dropwise with continuous stirring. The addition should be controlled to maintain a low temperature.
- **Reflux:** After the addition is complete, remove the ice bath and heat the mixture to reflux. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- **Workup:** Cool the reaction mixture to room temperature and pour it over ice. Transfer the mixture to a separatory funnel.
- **Extraction:** Extract the aqueous layer with diethyl ether.
- **Washing:** Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude **1-Bromo-3,3-dimethyl-butan-2-ol**.
- **Purification:** The crude product can be further purified by distillation under reduced pressure.

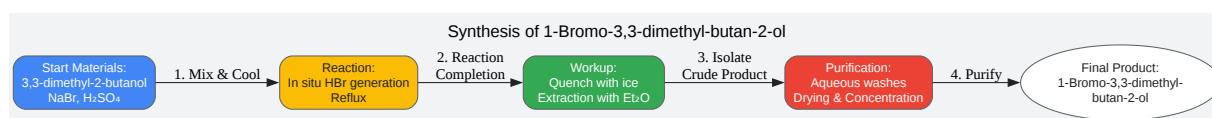
## Illustrative Spectral Data

As of the last update, specific  $^1\text{H}$  NMR and IR spectra for **1-Bromo-3,3-dimethyl-butan-2-ol** are not readily available in public databases. However, the spectra of structurally similar bromohydrins, such as 2-bromo-1-phenylethanol, can provide insight into the expected spectral features.

For 2-bromo-1-phenylethanol, the proton NMR spectrum in  $\text{CDCl}_3$  typically shows the benzylic proton ( $\text{CH-OH}$ ) as a multiplet around 4.93 ppm and the adjacent methylene protons ( $\text{CH}_2\text{Br}$ ) as a multiplet in the range of 3.55–3.64 ppm.[4] The IR spectrum would be expected to show a broad absorption for the O-H stretch of the alcohol group (around  $3400\text{ cm}^{-1}$ ) and absorptions for the C-Br bond (typically in the  $500\text{--}600\text{ cm}^{-1}$  region).

## Synthesis Pathway

The following diagram illustrates the synthetic workflow for the preparation of **1-Bromo-3,3-dimethyl-butan-2-ol** from 3,3-dimethyl-2-butanol.



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Synthesis workflow for **1-Bromo-3,3-dimethyl-butan-2-ol**.

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## References

- 1. 1-Bromo-3,3-dimethyl-2-butanol |  $\text{C}_6\text{H}_{13}\text{BrO}$  | CID 9920537 - PubChem [pubchem.ncbi.nlm.nih.gov]

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- 4. 2-Bromo-1-phenylethanol | 199343-14-1 | Benchchem [benchchem.com]
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